molecular formula C3H3F3O3 B569983 2-(Trifluoromethoxy)acetic acid CAS No. 69105-00-6

2-(Trifluoromethoxy)acetic acid

Cat. No. B569983
CAS RN: 69105-00-6
M. Wt: 144.049
InChI Key: CZXZCEUXKFLRHN-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)acetic acid, also known by its IUPAC name 2-(trifluoromethoxy)acetic acid, is a compound with the molecular formula C3H3F3O3 . It has a molecular weight of 144.05 g/mol . The compound is also known by other names such as trifluoromethoxyacetic acid and (trifluoromethoxy)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)acetic acid is InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) . The Canonical SMILES representation is C(C(=O)O)OC(F)(F)F . These representations provide a detailed view of the molecular structure of the compound.


Chemical Reactions Analysis

Trifluoromethoxylation reactions have made major breakthroughs in recent years, greatly promoting the development of trifluoromethoxy chemistry . Nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent has been demonstrated .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 144.00342844 g/mol .

Scientific Research Applications

Chemical Synthesis

“2-(Trifluoromethoxy)acetic acid” is used as a reagent in chemical synthesis, particularly in the trifluoromethoxylation reactions which introduce the trifluoromethoxy group into various organic compounds. This modification can significantly alter the physical, chemical, and biological properties of the original molecules, making them more useful in different applications .

Material Science

In material science, this compound could be used to modify surface properties of materials or to synthesize new materials with desired features such as increased resistance to heat or chemicals .

Pharmaceutical Research

The introduction of a trifluoromethoxy group into pharmaceutical compounds can improve their metabolic stability, making them more resistant to degradation in the body. This can enhance their efficacy and duration of action .

Agricultural Chemistry

Similar to its applications in pharmaceuticals, “2-(Trifluoromethoxy)acetic acid” may be used to create more stable and effective pesticides or herbicides by trifluoromethoxylation of existing compounds .

Proteomics Research

This compound is also a specialty product for proteomics research, where it may be used in the preparation or modification of proteins for study .

Analytical Chemistry

In analytical chemistry, “2-(Trifluoromethoxy)acetic acid” might be used as a standard or reagent in various chromatographic or spectroscopic methods .

Environmental Science

The compound could be involved in research related to environmental science, such as studying the degradation of fluorinated compounds in the environment or developing methods for their detection and quantification .

Biochemistry

Finally, in biochemistry, it could be used to study enzyme-catalyzed reactions where a trifluoromethoxy group is involved or to synthesize metabolically stable analogs of biochemical compounds .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The development of new reagents and strategies for direct trifluoromethoxylation, including the synthesis of compounds like 2-(Trifluoromethoxy)acetic acid, is a significant area of research . The reagent 4 is consequently a new building block for the introduction of a trifluoromethoxy moiety .

properties

IUPAC Name

2-(trifluoromethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXZCEUXKFLRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)acetic acid

CAS RN

69105-00-6
Record name 2-(trifluoromethoxy)acetic acid
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